molecular formula Br6S B12650359 Sulfur bromide (SBr6), (OC-6-11)- CAS No. 71735-71-2

Sulfur bromide (SBr6), (OC-6-11)-

Cat. No.: B12650359
CAS No.: 71735-71-2
M. Wt: 511.5 g/mol
InChI Key: IIXHFXCJFMTLBF-UHFFFAOYSA-N
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Description

Sulfur bromide (SBr6), (OC-6-11)- is a useful research compound. Its molecular formula is Br6S and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfur bromide (SBr6), (OC-6-11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfur bromide (SBr6), (OC-6-11)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71735-71-2

Molecular Formula

Br6S

Molecular Weight

511.5 g/mol

IUPAC Name

hexabromo-λ6-sulfane

InChI

InChI=1S/Br6S/c1-7(2,3,4,5)6

InChI Key

IIXHFXCJFMTLBF-UHFFFAOYSA-N

Canonical SMILES

S(Br)(Br)(Br)(Br)(Br)Br

Origin of Product

United States

Nomenclature and Definitional Aspects of Sulfur Bromide Sbr6 , Oc 6 11

IUPAC Naming Conventions and Coordination Polyhedra Notation (OC-6-11) for Sulfur Bromide (SBr6)

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for inorganic compounds, a binary compound with the formula SBr6 would be named sulfur hexabromide . wikipedia.org This systematic naming convention involves stating the name of the more electropositive element (sulfur) followed by the name of the more electronegative element (bromine) with its ending modified to "-ide". A Greek prefix, "hexa-", is used to indicate the presence of six bromine atoms.

The notation "(OC-6-11)-" is a descriptor of the molecule's geometry as defined by coordination chemistry principles. wikipedia.org This polyhedral symbol provides specific information about the arrangement of atoms around a central atom. wikipedia.orgwikipedia.org

Notation Component Meaning
OC Indicates an octahedral geometry. wikipedia.org
6 Represents the coordination number , meaning six ligands (in this case, bromine atoms) are bonded to the central sulfur atom. wikipedia.orglibretexts.org
11 This is the configuration index , which further specifies the arrangement of ligands. For a simple, unidentate ligand system like in a hypothetical SBr6, this part of the notation is less critical than for more complex coordination compounds.

Therefore, the full designation "Sulfur bromide (SBr6), (OC-6-11)-" describes a molecule with one sulfur atom at the center of an octahedron, covalently bonded to six bromine atoms at the vertices.

Chemical Formula Representation and Stoichiometric Considerations of Sulfur Bromide (SBr6)

The chemical formula SBr6 indicates a stoichiometric ratio of one sulfur atom to six bromine atoms. This implies a hypervalent state for the central sulfur atom, which must accommodate more than the traditional octet of electrons in its valence shell. quora.com While sulfur can exhibit an expanded octet, as seen in the remarkably stable sulfur hexafluoride (SF6), the existence of sulfur hexabromide is highly questionable due to several electronic and steric factors. libretexts.orgstackexchange.com

The stability of sulfur halides decreases significantly as the halogen's atomic number increases. wikipedia.org This trend can be explained by comparing the properties of fluorine and bromine:

Property Fluorine (F) Bromine (Br) Impact on S-X Bond
Electronegativity HighLower than FThe high electronegativity of fluorine leads to a more polarized and stronger S-F bond.
Atomic Radius SmallLarger than FThe smaller size of fluorine atoms reduces steric hindrance around the central sulfur atom, allowing six atoms to fit comfortably. The larger bromine atoms would be highly crowded, leading to significant steric repulsion.
Bond Energy High (S-F)Low (S-Br)The S-F bond is significantly stronger and more stable than the S-Br bond. libretexts.org

These factors combine to make the formation of stable S-Br bonds in a hexacoordinated structure energetically unfavorable.

Historical Context of Postulated Sulfur Bromide (SBr6) Structures

The study of sulfur halides dates back centuries, with the synthesis of compounds like disulfur (B1233692) dichloride (S2Cl2) being of early industrial importance. britannica.com Throughout the history of chemistry, a wide variety of sulfur-halogen compounds have been characterized. wikipedia.org However, the existence of higher halides of sulfur with heavier halogens has been a subject of theoretical interest rather than experimental confirmation.

While sulfur hexafluoride (SF6) was synthesized and characterized, demonstrating the possibility of a stable octahedral sulfur halide, subsequent attempts to create analogous compounds with heavier halogens have been unsuccessful. libretexts.org The postulation of a sulfur hexabromide molecule is a logical extension of the known chemistry of sulfur hexafluoride. Theoretical chemists can model and perform calculations on such a molecule to predict its properties, even if it cannot be synthesized under normal laboratory conditions. tandfonline.comdatapdf.com The designation in chemical databases and literature, therefore, often represents a hypothetical compound used for theoretical studies rather than a substance that has been isolated and characterized. The consistent failure to synthesize SBr6, in contrast to the success with SF6, provides strong evidence for the significant role of steric effects and bond energies in determining molecular stability. libretexts.orgstackexchange.com

Theoretical Frameworks Explaining the Non Existence or Extreme Instability of Sulfur Bromide Sbr6

Valence Shell Electron Pair Repulsion (VSEPR) Theory and Octahedral Geometry in Relation to Sulfur Bromide (SBr6)

VSEPR theory is a cornerstone for predicting the three-dimensional arrangement of atoms in a molecule. wikipedia.org It posits that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to minimize these repulsive forces. wikipedia.org For a molecule like the hypothetical SBr6, with a central sulfur atom bonded to six bromine atoms, VSEPR theory would predict an octahedral geometry to keep the six bonding pairs of electrons as far apart as possible. wikipedia.orgguidechem.com In this arrangement, the bond angles between adjacent bromine atoms would be 90 degrees. guidechem.com

Steric Repulsion of Bromine Atoms in an Octahedral SBr6 Configuration

The primary challenge to the stability of an octahedral SBr6 molecule arises from steric hindrance. wikipedia.org Steric effects are nonbonding interactions that influence the shape and reactivity of molecules, and when atoms are forced into close proximity, the energy of the molecule increases. wikipedia.org Bromine is a significantly larger atom than fluorine. The sheer size of six bromine atoms packed around a single, relatively small sulfur atom would lead to immense steric repulsion.

This crowding would cause the electron clouds of the bromine atoms to overlap, resulting in strong repulsive forces. wikipedia.org These forces would destabilize the molecule to such an extent that the S-Br bonds would be unable to hold the structure together. The energy required to overcome this steric strain would be far greater than the energy released by forming the S-Br bonds, making the formation of SBr6 thermodynamically unfavorable.

Molecular Orbital Theory and Bonding in Hypervalent Sulfur Compounds

Molecular Orbital (MO) theory provides a more sophisticated model of bonding that considers the wave-like properties of electrons and the formation of delocalized molecular orbitals that extend over the entire molecule. wikipedia.orglibretexts.org This theory is particularly useful for understanding hypervalent molecules, which appear to have more than eight electrons in their valence shell. wikipedia.org

Analysis of Delocalized Bonding Models in Hypothetical SBr6

A more accurate description of bonding in hypervalent compounds like the hypothetical SBr6 involves the concept of delocalized bonding within the framework of MO theory. britannica.com In this model, the valence orbitals of the central atom and the surrounding atoms combine to form a set of molecular orbitals that are spread across the entire molecule. libretexts.org

For a molecule like SF6, the 3s and 3p orbitals of sulfur combine with the 2p orbitals of the six fluorine atoms to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. wikipedia.org This arrangement can accommodate the 12 valence electrons without needing to invoke d-orbitals. wikipedia.org

In the case of the hypothetical SBr6, a similar MO diagram could be constructed. However, the much larger size and lower electronegativity of bromine compared to fluorine would lead to weaker S-Br bonds and less effective orbital overlap. This, combined with the severe steric repulsion, would likely result in the population of anti-bonding orbitals, leading to a net destabilization of the molecule. The delocalized model, therefore, also supports the non-existence of SBr6.

Electronegativity Differences and Bond Polarity in Sulfur-Halogen Interactions

Electronegativity, the measure of an atom's ability to attract shared electrons in a chemical bond, plays a crucial role in determining bond strength and polarity. brainly.comquora.com The greater the difference in electronegativity between two atoms, the more polar the bond. brainly.ph

Table 1: Electronegativity Values (Pauling Scale)

ElementElectronegativity (Pauling Scale)
Sulfur (S)2.58
Bromine (Br)2.96
Fluorine (F)3.98

Data sourced from multiple references. brainly.comquora.comlibretexts.org

As seen in the table, the electronegativity difference between sulfur and fluorine is significant (1.4), leading to highly polar and strong S-F bonds. This high bond polarity contributes to the remarkable stability of SF6. In contrast, the electronegativity difference between sulfur and bromine is much smaller (0.38). brainly.com This results in a less polar and consequently weaker S-Br bond.

Computational Chemistry Approaches to Sulfur Bromide Sbr6 Stability and Structure

Ab Initio and Density Functional Theory (DFT) Studies on Sulfur Bromide (SBr6)

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for studying molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure through the electron density, offering a computationally less expensive yet accurate alternative. researchgate.net These approaches are ideal for exploring the fundamental properties of hypothetical molecules like SBr6.

Electronic Structure Calculations of Hypothetical SBr6 Geometries

The starting point for a computational study of SBr6 is the prediction of its molecular geometry. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, SBr6 is expected to adopt an octahedral geometry, similar to the well-known SF6 molecule, with the central sulfur atom bonded to six bromine atoms. youtube.com

In a computational investigation, researchers would construct this hypothetical octahedral structure and perform a geometry optimization using DFT or ab initio methods. This process systematically alters the atomic coordinates to find the arrangement with the lowest potential energy. During this optimization, key structural parameters such as S-Br bond lengths and Br-S-Br bond angles are determined. For a perfectly stable octahedral molecule, one would expect six identical S-Br bond lengths and bond angles of 90° and 180°. However, for an unstable molecule like SBr6, the optimization process might fail to find a stable minimum, or it might relax into a distorted or dissociated structure, providing immediate evidence of its instability.

Various DFT functionals (e.g., B3LYP, PBE0, M06-2X) combined with appropriate basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ) would be employed to ensure the reliability of the results. rsc.orgacs.org For heavy elements like bromine, relativistic effects may also be considered to improve accuracy. The results of these calculations would be compared with known data for stable hexahalides to gauge the reasonableness of the predicted properties.

Table 1: Hypothetical vs. Calculated Geometries for Hexahalide Compounds This table presents a hypothetical ideal geometry for SBr6 alongside computationally derived data for the stable SF6 molecule for comparison. The values for SBr6 are theoretical predictions that would be tested via calculation.

CompoundSymmetryS-X Bond Length (Å)X-S-X Bond Angle (°)Computational Method (Example)
SBr6 (Hypothetical)Octahedral (Oₕ)~2.20 - 2.40 (Predicted)90, 180DFT (e.g., PBE0/aug-cc-pVTZ)
SF6 (Calculated/Experimental)Octahedral (Oₕ)1.5690, 180Various DFT/ab initio methods

Energetic Landscape and Transition States for Proposed Formation and Decomposition Pathways

The energetic landscape of a molecule provides a map of its potential energy as a function of its atomic arrangement. Stable molecules reside in deep potential energy wells, while unstable molecules occupy shallow wells or high-energy plateaus, with low barriers to decomposition. nih.govnih.gov

Computational methods can map this landscape for SBr6 to understand its stability. The enthalpy of formation (ΔHf) can be calculated to determine if the molecule is thermodynamically stable relative to its constituent elements or other simpler compounds. A large positive ΔHf would indicate significant instability.

Furthermore, likely decomposition pathways can be modeled. For SBr6, plausible decomposition reactions include:

SBr6 → SBr4 + Br2

SBr6 → SBr2 + 2Br2

SBr6 → S + 3Br2

DFT calculations can determine the energies of the reactants, products, and, crucially, the transition states that connect them. researchgate.net A transition state represents the highest energy point along a reaction pathway, and the energy required to reach it from the reactant state is the activation energy. For SBr6, it is hypothesized that the activation energies for decomposition would be very low or non-existent, meaning it would dissociate spontaneously or with minimal energy input.

Table 2: Hypothetical Energetic Profile for SBr6 Decomposition This table illustrates a hypothetical energy profile for a decomposition pathway of SBr6, which would be the target of a computational study. All energy values are for illustrative purposes.

Species/StateDescriptionRelative Energy (kJ/mol)
SBr6Reactant (Hypothetical Minimum)0
TS1Transition State for S-Br bond elongation+20 (Low Barrier)
[SBr5···Br]Intermediate Complex-50
TS2Transition State for Br2 formation-40
SBr4 + Br2Decomposition Products-150 (Thermodynamically Favored)

Molecular Dynamics Simulations and Force Field Development for Sulfur-Halogen Systems (with relevance to SBr6)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. rsc.org To perform an MD simulation, a force field is required. A force field is a set of parameters and equations that defines the potential energy of a system, describing interactions like bond stretching, angle bending, and non-bonded forces (van der Waals and electrostatic). usc.edu

For a novel or hypothetical system like SBr6, a specific force field for sulfur-halogen interactions would need to be developed or validated. This is a meticulous process where parameters are derived from high-level quantum chemical calculations or fitted to reproduce experimental data for related, stable compounds. mpg.dechemrxiv.org For instance, a reactive force field like ReaxFF could be parameterized to handle the bond-breaking and bond-forming events that would occur during SBr6 decomposition. cardiff.ac.uk The development of such a force field for the SF6-H2O/O2 system highlights the complexity and necessity of this approach for reactive simulations. cardiff.ac.uk

Once a suitable force field is established, MD simulations could be used to:

Simulate the behavior of a single SBr6 molecule at various temperatures to observe its vibrational modes and predict the temperature at which it would spontaneously decompose.

Simulate a collection of SBr6 molecules to study their interactions and bulk properties, although this is limited by the molecule's inherent instability.

Model the step-by-step mechanism of decomposition, visualizing the atomic motions as bonds break and new species are formed.

Given the likely instability, ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum chemistry, would be a particularly powerful tool. researchgate.net AIMD avoids the need for a pre-defined force field and is well-suited for studying reactive events, making it an ideal choice for modeling the dissociation of SBr6.

Quantum Chemical Characterization of Sulfur-Bromine Bond Energetics and Dissociation

The stability of any molecule is fundamentally tied to the strength of its chemical bonds. Quantum chemistry allows for a detailed analysis of the sulfur-bromine (S-Br) bonds in the hypothetical SBr6 molecule.

The primary metric is the Bond Dissociation Energy (BDE), which is the enthalpy change required to break a bond homolytically. wikipedia.org The BDE for an S-Br bond in SBr6 can be calculated as the energy difference between the SBr6 molecule and the resulting fragments (e.g., •SBr5 and a bromine radical •Br). researchgate.net High-level computational methods like G4 or W1w are often used for accurate BDE calculations. researchgate.net

It is expected that the S-Br BDE in SBr6 would be significantly lower than in other, less sterically crowded sulfenyl bromides. researchgate.net This weakness would stem from two main factors:

Pauli Repulsion: The close proximity of the six large bromine atoms leads to strong repulsive forces between their electron clouds, destabilizing the molecule.

Poor Orbital Overlap: The S-Br bonds would be elongated to minimize steric clash, leading to less effective overlap between the sulfur and bromine atomic orbitals, resulting in a weaker covalent bond.

Computational analysis can quantify these effects. Energy decomposition analysis (EDA) schemes can partition the total interaction energy into physically meaningful components, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions, providing a clear, quantitative picture of why the S-Br bonds in SBr6 would be so fragile.

Table 3: Comparison of Homolytic Bond Dissociation Enthalpies (BDEs) This table provides a comparison of a theoretically predicted BDE for SBr6 with known, calculated values for other sulfur-containing compounds to highlight the expected weakness of the S-Br bond in the hexa-coordinated species. researchgate.net

CompoundBondBDE (kJ/mol at 298 K)Note
SBr6 (Hypothetical)Br5S-Br< 150 (Predicted)Expected to be very low due to steric hindrance.
HC(=NH)SBrHC(=NH)S-Br239.5Example of a stable sulfenyl bromide. researchgate.net
F3CSSBrF3CSS-Br178.0Example of a sulfenyl bromide with a lower BDE. researchgate.net
SF6F5S-F~380-440Highly stable reference compound.

Comparative Analysis of Sulfur Hexahalides: Sbr6 in Context

Sulfur Hexafluoride (SF6) as a Stable Analogue: Structural and Electronic Comparisons

Sulfur hexafluoride (SF6) serves as an essential benchmark for understanding the properties of other sulfur hexahalides. It is a colorless, odorless, and non-toxic gas known for its exceptional chemical stability. wikipedia.org This stability is a key point of comparison when examining the transient nature of sulfur hexabromide.

Elucidating Factors Contributing to SF6 Stability Versus SBr6 Instability

The exceptional stability of SF6 can be attributed to several key factors, primarily revolving around the unique properties of the fluorine atom. The small atomic radius of fluorine allows six atoms to comfortably fit around the central sulfur atom without significant steric repulsion. doubtnut.comstackexchange.com This compact arrangement is further strengthened by the high electronegativity of fluorine, which leads to strong, highly polar covalent S-F bonds. The molecule's perfectly symmetrical octahedral geometry also contributes to its stability, as the bond dipoles cancel each other out, resulting in a nonpolar molecule. quora.com

In stark contrast, the instability of SBr6 arises primarily from severe steric hindrance. The bromine atoms are significantly larger than fluorine atoms. Consequently, packing six bromine atoms around a single sulfur atom leads to intense interatomic repulsion. doubtnut.com This steric strain weakens the S-Br bonds and makes the molecule highly prone to decomposition.

A summary of key comparative properties is presented in the table below:

PropertySulfur Hexafluoride (SF6)Sulfur Hexabromide (SBr6)
Halogen Atomic Radius (pm) 64114
Electronegativity (Pauling Scale) 3.982.96
Average S-X Bond Energy (kJ/mol) ~327 chegg.comSignificantly lower than S-F
Steric Hindrance Minimal doubtnut.comSevere doubtnut.com
Observed Stability Exceptionally stable stackexchange.comquora.comUnstable doubtnut.com

Computational Modeling of SF6 and its Transferability to SBr6 Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure and bonding of molecules that are difficult to study experimentally, such as the highly unstable SBr6. The principles and methods applied to model SF6 can be extended to theoretical investigations of SBr6 to predict its properties and understand its instability.

Modern computational studies on SF6 have largely dismissed the older concept of significant d-orbital participation in bonding, a theory often invoked to explain its hypervalent nature. stackexchange.com Instead, these studies favor a model based on three-center, four-electron (3c-4e) bonds and a significant degree of ionic character in the S-F bonds. This approach, which does not necessitate an expanded octet on the sulfur atom, provides a more accurate picture of the bonding in SF6.

These computational frameworks can be applied to SBr6 to model its geometry, vibrational frequencies, and the energetic factors contributing to its instability. By calculating the optimized geometry and the strain energy associated with the crowding of the six bromine atoms, theoretical studies can quantify the steric hindrance. Furthermore, calculations of the S-Br bond dissociation energy can provide a theoretical basis for its low stability. While experimental validation remains a challenge, these computational models are crucial for a deeper understanding of the bonding in this elusive molecule.

Challenges in the Synthesis and Characterization of Heavier Sulfur Hexahalides (e.g., SCl6, SI6) and Analogies to SBr6

The instability of SBr6 is not an isolated case among the heavier sulfur hexahalides. The synthesis and characterization of sulfur hexachloride (SCl6) and sulfur hexaiodide (SI6) are also fraught with significant challenges, providing strong analogies to the situation with SBr6.

Sulfur hexachloride (SCl6) is not a stable compound at room temperature and its existence is a matter of theoretical interest rather than practical observation. Attempts to synthesize SCl6 have been unsuccessful, primarily due to the large size of the chlorine atoms leading to overwhelming steric hindrance. The repulsion between the six chlorine atoms is too great to be overcome by the strength of the S-Cl bonds.

The case of sulfur hexaiodide (SI6) presents an even more extreme example of steric impossibility. The iodine atom is even larger than bromine, making the formation of a stable octahedral SI6 molecule inconceivable under normal conditions. The steric crowding would be so immense that the S-I bonds would be exceptionally weak and the molecule would instantly decompose.

The challenges in synthesizing SCl6 and SI6 underscore the critical role of atomic size and steric effects in determining the stability of sulfur hexahalides. The trend of decreasing stability down the halogen group (F > Cl > Br > I) is a direct consequence of the increasing atomic radii and the resultant steric strain. This provides a clear and consistent rationale for the instability of SBr6.

Steric Hindrance and Orbital Overlap Considerations Across the Halogen Series

The concept of steric hindrance is intrinsically linked to the effectiveness of orbital overlap, which is fundamental to the formation of strong covalent bonds. For a stable molecule to form, the valence orbitals of the constituent atoms must overlap effectively.

In SF6, the small size of the fluorine 2p orbitals allows for excellent overlap with the hybrid orbitals of the central sulfur atom, leading to the formation of strong sigma bonds. The compact nature of the fluorine atoms minimizes non-bonding repulsions between them, allowing for a stable octahedral geometry. stackexchange.com

As we move down the halogen group to chlorine, bromine, and iodine, the valence p orbitals become larger and more diffuse. This increased size leads to two significant and related consequences. Firstly, the larger halogen atoms cannot approach the central sulfur atom as closely, leading to less effective orbital overlap and weaker S-X bonds. Secondly, the larger electron clouds of the heavier halogens result in greater van der Waals repulsion between the halogen atoms themselves. This steric repulsion further destabilizes the molecule.

The table below summarizes the atomic radii of the halogens, illustrating the increasing steric challenge in forming a stable hexahalide.

HalogenAtomic Radius (pm)
Fluorine (F)64
Chlorine (Cl)99
Bromine (Br)114
Iodine (I)133

In essence, for the heavier sulfur hexahalides like SBr6, the energetic cost of overcoming the steric repulsion between the large halogen atoms is not compensated by the energy released upon forming the relatively weak S-X bonds. This fundamental imbalance between steric strain and bond strength is the primary reason for the instability of SBr6 and its heavier analogues.

Pathways of Hypothetical Formation and Decomposition Theoretical Considerations

Theoretical Reaction Mechanisms for SBr6 Formation

The formation of a stable hexacoordinate sulfur species is a complex process governed by a delicate balance of thermodynamic and kinetic factors. While sulfur hexafluoride (SF6) is known for its exceptional stability, the same is not observed for other sulfur hexahalides.

Thermodynamic and Kinetic Limitations in the Direct Reaction of Sulfur with Bromine for SBr6 Synthesis

The direct reaction of elemental sulfur with bromine is theoretically a potential route to sulfur bromides. However, the formation of sulfur hexabromide via this pathway is considered highly improbable due to significant thermodynamic and kinetic barriers.

Several key factors contribute to the predicted instability of SBr6:

Steric Hindrance: The larger atomic radius of bromine compared to fluorine is a critical destabilizing factor. doubtnut.com In a hypothetical SBr6 molecule, the six large bromine atoms would be crowded around the central sulfur atom, leading to significant steric repulsion between the bromine ligands. This steric strain would raise the molecule's internal energy, making it thermodynamically unfavorable. The exceptional stability of SF6 is, in large part, attributed to the small size of fluorine atoms, which minimizes steric hindrance. doubtnut.com

The interplay of these factors suggests that the direct reaction of sulfur and bromine is more likely to yield lower-valent sulfur bromides, which are themselves unstable but more plausible than the highly crowded and sterically strained SBr6.

FactorComparison between SF6 and hypothetical SBr6Implication for SBr6 Stability
Atomic Radius of Halogen Fluorine: ~60 pmBromine: ~114 pm
S-X Bond Energy S-F: HighS-Br: Significantly lower
Electronegativity of Halogen Fluorine: 3.98Bromine: 2.96

Table 1: Comparison of Factors Influencing the Stability of SF6 and Hypothetical SBr6

Theoretical Decomposition Pathways of SBr6: Hydrolysis and Other Instability Modes

Given its predicted instability, hypothetical sulfur hexabromide would be expected to decompose rapidly through various pathways. The primary modes of decomposition would likely involve hydrolysis and the formation of more stable, lower-valent sulfur bromides.

Formation of Lower Sulfur Bromides (e.g., Disulfur (B1233692) Dibromide (S2Br2), Sulfur Dibromide (SBr2))

A primary decomposition pathway for the hypothetical SBr6 would be the elimination of bromine to form lower-valent sulfur bromides. This is a common feature in the chemistry of sulfur halides, where higher oxidation states are often unstable.

The most likely decomposition products would be disulfur dibromide (S2Br2) and elemental bromine. Sulfur dibromide (SBr2) is also a potential product, though it is itself highly unstable and readily decomposes into S2Br2 and bromine. inorganicventures.com

The theoretical decomposition can be represented by the following equation:

SBr6 → SBr2 + 2Br2

Followed by the rapid decomposition of SBr2:

2SBr2 → S2Br2 + Br2

Disulfur dibromide is a known, albeit reactive, sulfur bromide. doubtnut.comesslabshop.com Its formation represents a more thermodynamically stable arrangement compared to the hypothetical SBr6.

The tendency for sulfur to exist in lower oxidation states with bromine is a recurring theme in sulfur-bromine chemistry, underscoring the unlikelihood of forming and isolating a stable hexabromide species.

CompoundFormulaStabilityRole in SBr6 Decomposition
Sulfur HexabromideSBr6Hypothetical, highly unstableThe starting point of the decomposition pathway.
Sulfur DibromideSBr2Highly unstable, decomposes readily. inorganicventures.comA likely transient intermediate in the decomposition of SBr6. inorganicventures.com
Disulfur DibromideS2Br2Known but reactive. doubtnut.comesslabshop.comA probable and more stable end product of SBr6 decomposition.

Table 2: Sulfur Bromides Involved in the Hypothetical Decomposition of SBr6

Implications of Sulfur Bromide Sbr6 Research for Fundamental Chemical Principles

Insights into Hypervalency and Exceptions to the Octet Rule

The concept of hypervalency describes molecules where a main group element appears to have more than eight electrons in its valence shell. libretexts.org Sulfur hexafluoride (SF6) is a classic example of a hypervalent molecule, with the central sulfur atom forming bonds to six fluorine atoms, seemingly accommodating 12 valence electrons. science-revision.co.uk This leads to a discussion of exceptions to the octet rule, which primarily applies to second-row elements.

Elements in the third period and below, such as sulfur, have access to d-orbitals which were historically thought to participate in bonding, allowing for an "expanded octet". chemistryschool.net However, more modern interpretations suggest that the bonding in hypervalent molecules is more complex, involving significant ionic character and delocalized electrons, rather than extensive d-orbital participation. guidechem.comyoutube.com

The theoretical molecule SBr6 would also be classified as hypervalent. guidechem.comyoutube.com However, the existence of stable hypervalent compounds is not guaranteed and depends on several factors. The central atom must be able to accommodate multiple ligands, and the bonds formed must be energetically favorable. While sulfur can achieve a +6 oxidation state and form hypervalent compounds like SF6, the analogous sulfur hexachloride (SCl6) is not stable, and SBr6 is even less so. libretexts.org This highlights that simply having available d-orbitals is not a sufficient condition for the formation of a stable hypervalent molecule. The properties of the surrounding ligands are equally crucial.

Key Exceptions to the Octet Rule:

Odd-electron molecules: Contain an odd number of valence electrons, resulting in an unpaired electron (e.g., nitric oxide, NO). libretexts.org

Electron-deficient molecules: The central atom has fewer than eight valence electrons (e.g., beryllium dihydride, BeH2). libretexts.org

Hypervalent molecules: The central atom has more than eight valence electrons (e.g., sulfur hexafluoride, SF6). libretexts.org

Advancements in Understanding Steric Effects and Ligand Packing in Inorganic Chemistry

The primary reason for the instability of sulfur hexabromide is attributed to steric effects. wikipedia.org Steric effects refer to the influence of the spatial arrangement of atoms on the properties and reactivity of a molecule. numberanalytics.com When bulky ligands are packed around a relatively small central atom, repulsive forces between the electron clouds of the ligands arise, leading to steric hindrance. numberanalytics.com

In the hypothetical SBr6 molecule, the central sulfur atom is significantly smaller than the six large bromine atoms that would surround it. This disparity in size would lead to immense steric strain, as the bromine atoms would be too crowded to fit comfortably around the sulfur atom. This severe overcrowding would destabilize the molecule, making its formation highly unfavorable. wikipedia.org

The stability of sulfur hexafluoride (SF6) stands in stark contrast and serves as an excellent comparison. Fluorine is the most electronegative element and has a much smaller atomic radius than bromine. This allows six fluorine atoms to pack efficiently and symmetrically around the central sulfur atom without significant steric repulsion. stackexchange.comquora.com The result is an exceptionally stable and inert molecule. libretexts.org The inability of the larger chlorine and even larger bromine atoms to form stable hexahalides with sulfur underscores the critical role of ligand size and steric packing in determining molecular stability. libretexts.org

Comparison of Halogen Properties Relevant to Steric Effects:

HalogenCovalent Radius (pm)Electronegativity (Pauling Scale)Stability of SX6
Fluorine (F)713.98Stable (SF6)
Chlorine (Cl)993.16Unstable (SCl6)
Bromine (Br)1142.96Unstable (SBr6)
Iodine (I)1332.66Unstable (SI6)

This table illustrates how the increasing size of the halogen atoms makes it sterically impossible to form a stable hexahalide with sulfur, despite the decreasing electronegativity.

Development of Predictive Models for Main Group Element Chemistry and Halogen Chemistry

The study of why SBr6 is unstable contributes to the refinement of predictive models in main group and halogen chemistry. These models aim to forecast the structure, stability, and reactivity of compounds based on the properties of their constituent elements. cambridgeinternational.org

Key factors used in these predictive models include:

Atomic Radii and Bond Lengths: As demonstrated with the sulfur halides, the relative sizes of the central atom and the ligands are critical. Predictive models use known covalent and ionic radii to estimate bond lengths and predict potential steric clashes. The predicted S-Br bond length is approximately 2.3 Å, and attempting to fit six such bonds into an octahedral geometry around sulfur results in significant ligand-ligand repulsion. ontosight.ai

Electronegativity and Bond Polarity: The electronegativity difference between the central atom and the ligands influences bond strength and ionic character. scribd.com The highly polar S-F bonds in SF6 have high bond energy, contributing to the molecule's thermal stability. libretexts.orgquora.com In contrast, the S-Br bond would be less polar and weaker, providing a smaller thermodynamic driving force to overcome the massive steric hindrance.

Thermodynamic Considerations: Born-Haber cycles can be used to estimate the enthalpy of formation (ΔHf) for hypothetical compounds. A calculation for SCl6 shows that its formation is thermodynamically unfavorable due to a combination of the energy required to break Cl-Cl bonds and the lower S-Cl bond energy compared to S-F. libretexts.org A similar calculation for SBr6 would be even more unfavorable due to the weaker S-Br bond.

By analyzing the reasons for the non-existence of molecules like SBr6, chemists can test the limits of current bonding theories and improve the accuracy of predictive models. These models are essential for designing new materials and understanding the periodic trends in chemical reactivity. cambridgeinternational.orgscribd.com The case of sulfur hexabromide is a powerful reminder that on paper, a molecule may seem plausible, but in reality, the interplay of electronic and steric factors dictates its existence.

Future Directions in Theoretical and Advanced Experimental Research on Sulfur Bromide Sbr6

High-Level Ab Initio Calculations for Refined Structural and Energetic Parameters of Hypothetical SBr6

The initial exploration of any hypothetical molecule begins with theoretical and computational chemistry. For sulfur hexabromide, ab initio calculations, which are based on the fundamental principles of quantum mechanics without empirical data, are indispensable for predicting its properties. acs.org While basic calculations have provided initial estimates, more sophisticated, high-level ab initio methods are required for a more accurate and detailed understanding of SBr6.

A crucial aspect of these calculations would be to investigate the potential energy surface of SBr6 to identify any kinetic barriers that might prevent its decomposition. The dissociation of SBr6 into lower sulfur bromides (like SBr2 and SBr4) and bromine is expected to be thermodynamically favorable. High-level calculations can quantify the activation energies for these decomposition pathways, providing insights into the molecule's potential for transient existence.

Predicted and Theoretical Parameters for Sulfur Hexabromide (SBr6)
ParameterPredicted ValueSource
Molecular FormulaSBr6 brainly.com
Systematic Name(OC-6-11)-Sulfur bromide
Molecular GeometryOctahedral ontosight.ai
Theoretical S-Br Bond Length~2.3 Å ontosight.ai
Approximate S-Br Bond Energy~200 kJ/mol guidechem.com
Approximate Total Bond Energy~1200 kJ/mol guidechem.com

Exploration of Extreme Conditions (e.g., High Pressure, Low Temperature Matrix Isolation) for Potential SBr6 Stabilization

Given the likely instability of SBr6 under ambient conditions, future experimental efforts to synthesize and characterize this molecule will need to employ extreme conditions.

High-Pressure Synthesis: The application of high pressure can significantly alter chemical bonding and favor the formation of more compact structures. brainly.com It is conceivable that at extremely high pressures, the synthesis of SBr6 from elemental sulfur and bromine, or from other sulfur bromide precursors, might become feasible. Future research in this area would involve the use of diamond anvil cells to generate immense pressures while monitoring the sample for any chemical changes, for instance, through in-situ X-ray diffraction or Raman spectroscopy.

Low-Temperature Matrix Isolation: This technique involves trapping reactive species in an inert gas matrix (such as argon or neon) at cryogenic temperatures. acs.org This environment can prevent the decomposition of unstable molecules by inhibiting intermolecular reactions. Future experiments could attempt to synthesize SBr6 directly within the matrix by co-depositing sulfur and bromine atoms or by the photolysis of a suitable precursor. The trapped species could then be studied using various spectroscopic techniques.

Investigation of Spectroscopic Signatures for Transient or Highly Unstable Sulfur Bromide Species

Even if SBr6 proves too unstable to be isolated, it may exist as a transient or highly unstable species. The detection and characterization of such species rely on sensitive spectroscopic methods coupled with theoretical predictions of their spectroscopic signatures.

Future research should focus on the computational prediction of the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of SBr6. Theoretical calculations of vibrational frequencies can guide experimental searches for these fleeting molecules. wikipedia.orgrsc.org For example, time-resolved spectroscopy could be used to probe the products of reactions that might form SBr6 for a short period.

The study of other unstable sulfur halides can provide valuable insights. For instance, the challenges in isolating sulfur dibromide (SBr2), which readily decomposes, highlight the difficulties that can be anticipated with SBr6. wikipedia.org By understanding the spectroscopic properties of known, albeit unstable, sulfur bromides, researchers can be better equipped to identify the spectral fingerprints of new, even more transient species like SBr6.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (OC-6-11)-SBr6 and verifying its purity?

  • Methodological Answer : Synthesis typically involves controlled reactions between elemental sulfur and bromine under inert conditions. For purity verification, combine techniques like X-ray crystallography (for structural confirmation) and high-performance liquid chromatography (HPLC) with bromide-specific ion chromatography to quantify residual bromine impurities. Calibration standards for bromide (e.g., sodium bromide solutions) should be prepared as per pharmacopeial guidelines . Ensure reaction parameters (temperature, stoichiometry) are optimized to minimize byproducts like sulfur dibromide (SBr2) .
  • Key Considerations : Monitor reaction intermediates using FTIR or Raman spectroscopy to confirm intermediate species. Purity thresholds should align with analytical detection limits (e.g., <1% impurities) .

Q. What safety protocols are critical when handling (OC-6-11)-SBr6 in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to SBr6’s volatility and potential release of toxic bromine vapors. Store in airtight, corrosion-resistant containers. Conduct hazard assessments for flammability (unlikely but possible under high heat) and reactivity with reducing agents (e.g., thiols, which may cause explosive reactions) . Emergency protocols should include neutralization of spills using sodium bicarbonate .
  • Key Considerations : Regularly validate ventilation systems and maintain Material Safety Data Sheets (MSDS) for emergency reference. Toxicity studies on analogous compounds (e.g., methyl bromide) suggest monitoring for neurological effects .

Q. How can researchers quantify SBr6 concentrations in environmental matrices like soil or water?

  • Methodological Answer : Employ tracer-based methods using ion chromatography for bromide detection, as SBr6 hydrolyzes to release bromide ions. Calibrate with standard bromide solutions (e.g., 0.5–4.0 mg/mL) . For sulfur-specific analysis, use inductively coupled plasma mass spectrometry (ICP-MS) or gravimetric methods after precipitation. Environmental studies in wetlands show bromide’s higher mobility compared to sulfur tracers, requiring corrections for matrix interference .
  • Key Considerations : Account for soil pH and organic matter, which influence SBr6 degradation rates. Replicate sampling and spike recovery tests ensure data accuracy .

Advanced Research Questions

Q. What advanced techniques characterize SBr6’s structural and electronic properties under mechanical strain?

  • Methodological Answer : Neutron diffraction and strain-resolved Raman spectroscopy are effective for studying bond-length variations and electronic band structure changes under stress. For example, van der Waals antiferromagnets like chromium sulfur bromide (CrSBr) are analyzed using neutron beams to map magnetic anisotropy under strain . Apply similar methodologies to SBr6, focusing on octahedral coordination dynamics.
  • Data Contradictions : Differences in tracer mobility (e.g., bromide vs. sulfur hexafluoride in groundwater studies) highlight the need for multi-tracer validation when correlating structural changes with environmental behavior .

Q. How does SBr6 interact with organic thiols in solution, and what are the implications for environmental persistence?

  • Methodological Answer : Kinetic studies using UV-Vis spectroscopy can track SBr6’s reaction with thiols (e.g., cysteine), where bromine is displaced to form thiobromides (R-S-Br) and disulfides (R-S-S-R) . Monitor pH-dependent pathways: acidic conditions favor disulfide formation, while neutral pH may stabilize intermediates.
  • Experimental Design : Use stopped-flow techniques for rapid reaction analysis. Environmental implications include bromide release and sulfur incorporation into organic matter, altering soil sulfur cycles .

Q. What challenges arise in detecting SBr6 degradation products in complex ecosystems?

  • Methodological Answer : Degradation products like bromide ions and polysulfides require separation via ion-pair chromatography or capillary electrophoresis. Contradictions arise when bromide concentrations exceed background levels (e.g., from agricultural fumigants), necessitating isotopic tracing (δ³⁴S or ⁸¹Br) to distinguish sources .
  • Analytical Pitfalls : Overlapping peaks in mass spectrometry (e.g., between SBr6 and S₂Br2) demand high-resolution instruments (HRMS) or tandem MS/MS for differentiation .

Q. What computational approaches predict SBr6’s electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) simulations can model SBr6’s octahedral geometry, frontier molecular orbitals, and reaction pathways with nucleophiles. Compare results with experimental UV-Vis and X-ray photoelectron spectroscopy (XPS) data to validate charge-transfer interactions.
  • Case Study : Studies on CrSBr’s magnetic properties under strain provide frameworks for simulating SBr6’s behavior in confined environments .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess SBr6’s environmental impact across topographic gradients?

  • Methodological Answer : Implement split-plot designs with controlled variables (e.g., soil type, slope position). Measure infiltration rates and anion leaching (sulfate, bromide) using lysimeters, as demonstrated in studies on cover crop impacts . Statistical analysis should include ANOVA for spatial variability and multivariate regression for confounding factors (e.g., temperature, microbial activity).
  • Data Interpretation : Address discrepancies in tracer mobility (e.g., bromide’s faster migration than sulfur tracers) by normalizing concentrations to hydraulic conductivity .

Q. What best practices ensure reproducibility in SBr6 research documentation?

  • Methodological Answer : Follow standardized reporting guidelines:

  • Use SI units and full chemical names (e.g., sulfur bromide (SBr6), (OC-6-11)-) in all sections .
  • Detail instrument models (e.g., Agilent 1260 HPLC) and statistical software (e.g., R or Python packages) .
  • Cite primary literature and avoid paraphrasing proprietary protocols (e.g., pharmacopeial methods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.